molecular formula C16H20BIO2 B6354049 (3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 2724208-42-6

(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B6354049
CAS No.: 2724208-42-6
M. Wt: 382.0 g/mol
InChI Key: JYQNKARMUJKVIN-BWPSIRRCSA-N
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Description

The compound (3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a boron-containing heterocycle with a rigid bicyclic framework and a 4-iodophenyl substituent. Its stereochemistry (3aS,4S,6S,7aR) is critical for its spatial arrangement, influencing reactivity, solubility, and biological interactions. The iodine atom introduces unique electronic and steric effects, distinguishing it from alkyl- or halogen-substituted analogs .

Properties

IUPAC Name

(1S,2S,6R,8S)-4-(4-iodophenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BIO2/c1-15(2)10-8-13(15)16(3)14(9-10)19-17(20-16)11-4-6-12(18)7-5-11/h4-7,10,13-14H,8-9H2,1-3H3/t10-,13-,14+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQNKARMUJKVIN-BWPSIRRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a member of the dioxaborole class of compounds known for their diverse biological activities. This article explores its biological properties based on existing research and data.

  • Molecular Formula : C16H20BIO2
  • Molecular Weight : 382.04 g/mol

The compound's structure includes a boron atom integrated into a dioxaborole framework, which is essential for its biological interactions.

Dioxaboroles have been studied for their ability to interact with various biological targets. The presence of the iodine atom in this specific compound may enhance its efficacy and selectivity in targeting specific proteins or enzymes involved in cellular processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Dioxaboroles are known to inhibit certain enzymes by forming reversible covalent bonds with active site residues.
  • Modulation of Signaling Pathways : They may affect key signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. It could induce apoptosis through the modulation of signaling pathways related to cell survival.
  • Antimicrobial Properties : Some dioxaboroles have shown antimicrobial activity against bacteria and fungi. The specific activity of this compound against pathogens remains to be fully characterized.
  • Neuroprotective Effects : There is emerging evidence that dioxaboroles may protect neuronal cells from oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of dioxaboroles similar to the compound :

  • A study published in Journal of Medicinal Chemistry demonstrated that dioxaboroles could effectively inhibit cancer cell proliferation through targeted enzymatic inhibition .
  • Another research article highlighted the potential antimicrobial properties of related dioxaborole compounds against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of activity that could be explored further for this compound .

Data Summary Table

PropertyValue
Molecular FormulaC16H20BIO2
Molecular Weight382.04 g/mol
Anticancer ActivityYes (cell line studies)
Antimicrobial ActivityYes (preliminary findings)
Neuroprotective EffectsEmerging evidence

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Properties
Target: (3aS,4S,6S,7aR)-2-(4-Iodophenyl)-... 4-Iodophenyl C₁₆H₂₁BIO₂ 414.07 N/A High molecular weight; iodine enhances halogen bonding potential
(3aS,4S,6S,7aR)-2-Butyl-... Butyl C₁₄H₂₅BO₂ 236.16 85167-10-8 Lower steric hindrance; hydrophobic alkyl chain
(3aS,4S,6S,7aR)-2-Isobutyl-... Isobutyl C₁₄H₂₅BO₂ 236.16 84110-34-9 Branched alkyl group alters solubility and packing efficiency
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-... 4-Bromobutyl C₁₄H₂₄BBrO₂ 315.05 165881-36-7 Bromine offers moderate electronegativity; smaller size vs. iodine
(3aS,4S,6S,7aR)-2-Phenyl-... Phenyl C₁₆H₂₁BO₂ 256.14 N/A Aromatic ring enhances π-π stacking; lacks halogen interactions

Key Observations :

  • The 4-iodophenyl group increases molecular weight by ~158 Da compared to the butyl analog, impacting pharmacokinetics (e.g., diffusion rates).
  • Halogenated analogs (Br, I) exhibit distinct electronic profiles: iodine’s polarizability enhances halogen bonding, while bromine offers intermediate reactivity .
  • Alkyl substituents (butyl, isobutyl) prioritize hydrophobic interactions, making them more suitable for lipid-rich environments .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows:

  • Low similarity (~0.3–0.4) with alkyl-substituted analogs due to the aromatic iodophenyl group.
  • Moderate similarity (~0.5–0.6) with brominated analogs, driven by shared halogenated motifs .

Bioactivity and Target Interactions

  • Halogen Bonding: The iodine atom in the target compound may form strong interactions with protein targets (e.g., PERK kinase’s Met7 residue), enhancing inhibitory potency compared to non-halogenated analogs .
  • Cluster Analysis : suggests halogenated derivatives cluster separately from alkyl analogs in bioactivity profiles, correlating with distinct modes of action .

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